Hexaglycerol tristearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaglycerol tristearate is a complex organic compound characterized by multiple hydroxyl and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexaglycerol tristearate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically includes the esterification of hydroxyl groups with butanoic and pentanoic acids, followed by the coupling of these intermediates with octadecanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing catalysts to enhance reaction rates and yields. The use of flow reactors could be advantageous for maintaining consistent reaction conditions and scaling up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Hexaglycerol tristearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Ester groups can be reduced to alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of ester groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Hexaglycerol tristearate can be used as a model compound for studying complex esterification and hydrolysis reactions.
Biology
In biology, this compound may serve as a substrate for enzymatic studies, particularly those involving esterases and lipases, to understand enzyme specificity and kinetics.
Medicine
In medicine, the compound’s potential as a drug delivery vehicle could be explored, given its multiple ester groups that can be hydrolyzed to release active pharmaceutical ingredients.
Industry
In industry, this compound could be used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Hexaglycerol tristearate involves the hydrolysis of its ester bonds by esterases or lipases, releasing the constituent acids and alcohols. These hydrolysis products can then interact with various molecular targets, such as cell membranes or enzymes, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] hexadecanoate
- [(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate
Properties
CAS No. |
71185-87-0 |
---|---|
Molecular Formula |
C48H90O17 |
Molecular Weight |
939.2 g/mol |
IUPAC Name |
[(2R)-3-[(2S)-3-[(2S)-2-butanoyloxy-3-[(2R)-2-hydroxy-3-[(2S)-3-[(2R)-3-hydroxy-2-pentanoyloxypropoxy]-2-propanoyloxypropoxy]propoxy]propoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C48H90O17/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-26-46(54)62-33-41(52)32-57-28-39(50)29-59-36-44(65-47(55)24-7-3)37-60-31-40(51)30-58-35-43(64-45(53)8-4)38-61-34-42(27-49)63-48(56)25-10-6-2/h39-44,49-52H,5-38H2,1-4H3/t39-,40+,41+,42+,43-,44-/m0/s1 |
InChI Key |
SBFLFRSXNYZPEH-YMKFFAQDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](COC[C@@H](CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(CO)OC(=O)CCCC)OC(=O)CC)O)OC(=O)CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.